

Physicochemical Properties of Mepronizine Formulation: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mepronizine

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Introduction

Mepronizine is a fixed-dose combination drug formulation previously used for the management of insomnia. It incorporates two active pharmaceutical ingredients (APIs): meprobamate, a carbamate derivative with anxiolytic and sedative properties, and aceprometazine, a phenothiazine derivative with neuroleptic, sedative, and antihistaminic effects.^{[1][2]} A thorough understanding of the physicochemical properties of this formulation is critical for its development, manufacturing, and ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of the individual active ingredients of the **Mepronizine** formulation, detailed experimental protocols for their evaluation, and a visualization of their molecular signaling pathways.

Physicochemical Properties

The overall physicochemical profile of the **Mepronizine** formulation is a composite of the properties of its constituent APIs, meprobamate and aceprometazine. The following tables summarize the key physicochemical data for each component.

Meprobamate

Meprobamate is a white, crystalline powder with a characteristic odor and a bitter taste.^[3]

Property	Value	References
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄	[3] [4] [5]
Molecular Weight	218.25 g/mol	[3] [4] [5]
Melting Point	97-100 °C	[4]
Water Solubility	Slightly soluble; 6.2 g/L (25 °C)	[3] [4]
Solubility in other solvents	Freely soluble in acetone and alcohol; Sparingly soluble in ether; Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml)	[3] [4]
LogP	0.98	[6]
pKa	13.09 ± 0.50 (Predicted)	[4]
Stability	Stable in dilute acid and alkali. [7] Combustible and incompatible with strong oxidizing agents. [4]	

Aceprometazine

Aceprometazine is a phenothiazine derivative.[\[1\]](#)

Property	Value	References
Molecular Formula	C ₁₉ H ₂₂ N ₂ OS	[2][8]
Molecular Weight	326.46 g/mol	[2]
Boiling Point	230 °C at 0.5 mm Hg	[8]
Water Solubility	9.80 x 10 ⁻³ g/L	[8]
Solubility of Maleate Salt	Soluble in ethanol (~2 mg/ml), DMSO (~3 mg/ml), and dimethyl formamide (~1 mg/ml). The solubility in PBS (pH 7.2) is approximately 2 mg/ml.	[9]
LogP	4.2	[8]
Stability	Sensitive to light and air.	

Experimental Protocols

This section outlines detailed methodologies for the characterization of key physicochemical properties of a drug formulation like **Mepronizine**.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the drug substance in various aqueous media.[10]

Materials:

- Drug substance (Meprobamate or Aceprometazine)
- pH buffers (e.g., pH 1.2, 4.5, 6.8)[11]
- Purified water
- Shake flask or orbital shaker with temperature control[11]

- Centrifuge
- Validated analytical method (e.g., HPLC-UV)

Procedure:

- Prepare a series of flasks containing the desired aqueous media (e.g., 50 mL of pH 1.2, 4.5, and 6.8 buffers).[10]
- Add an excess amount of the drug substance to each flask to ensure that a saturated solution is formed.
- Place the flasks in a shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitate.[11]
- At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each flask.[11]
- Immediately centrifuge the aliquot to separate the undissolved solid.
- Dilute the supernatant with a suitable solvent to a concentration within the validated range of the analytical method.
- Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method.
- Equilibrium is reached when consecutive measurements show no significant change in concentration.[11]

Stability Testing (ICH Guideline Q1A(R2))

Objective: To provide evidence on how the quality of the drug product varies with time under the influence of various environmental factors.[12]

Materials:

- Final drug product in its proposed packaging
- Stability chambers with controlled temperature and humidity

Procedure:

- Long-Term Stability Study:
 - Storage Conditions: $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
[13]
 - Testing Frequency: Annually for the proposed shelf life (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[13]
- Accelerated Stability Study:
 - Storage Conditions: $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$. [13]
 - Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[13]
- Parameters to be Tested:
 - Assay of active ingredients
 - Identification
 - Appearance
 - Dissolution
 - Degradation products
 - Moisture content

Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To measure the rate and extent of drug release from the solid dosage form.

Materials:

- Dissolution test apparatus (USP Apparatus 2)

- Dissolution medium (e.g., 900 mL of 0.1 N HCl)
- Drug product tablets
- Validated analytical method (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

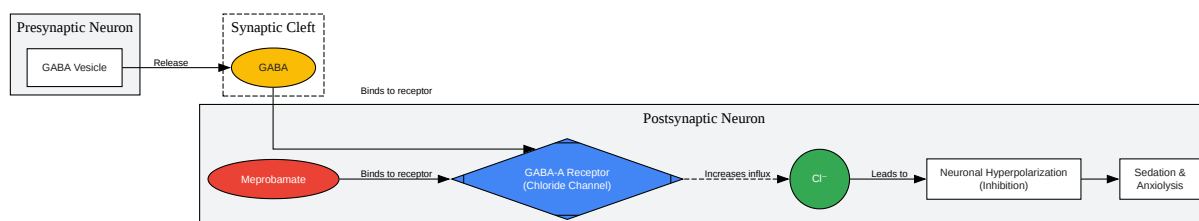
- Set up the dissolution apparatus and equilibrate the dissolution medium to 37 ± 0.5 °C.
- Place one tablet in each dissolution vessel.
- Start the paddles at a specified rotation speed (e.g., 50 rpm).
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Filter the samples.
- Analyze the concentration of the dissolved drug in each sample using a validated analytical method.
- Calculate the percentage of drug dissolved at each time point.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of **Mepronizine** are a result of the distinct mechanisms of action of its two components, meprobamate and aceprometazine, on the central nervous system.

Meprobamate Signaling Pathway

Meprobamate is a central nervous system depressant that acts as a positive allosteric modulator of the GABA-A receptor.^{[14][15][16]} This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation and anxiolysis.^{[14][16]}

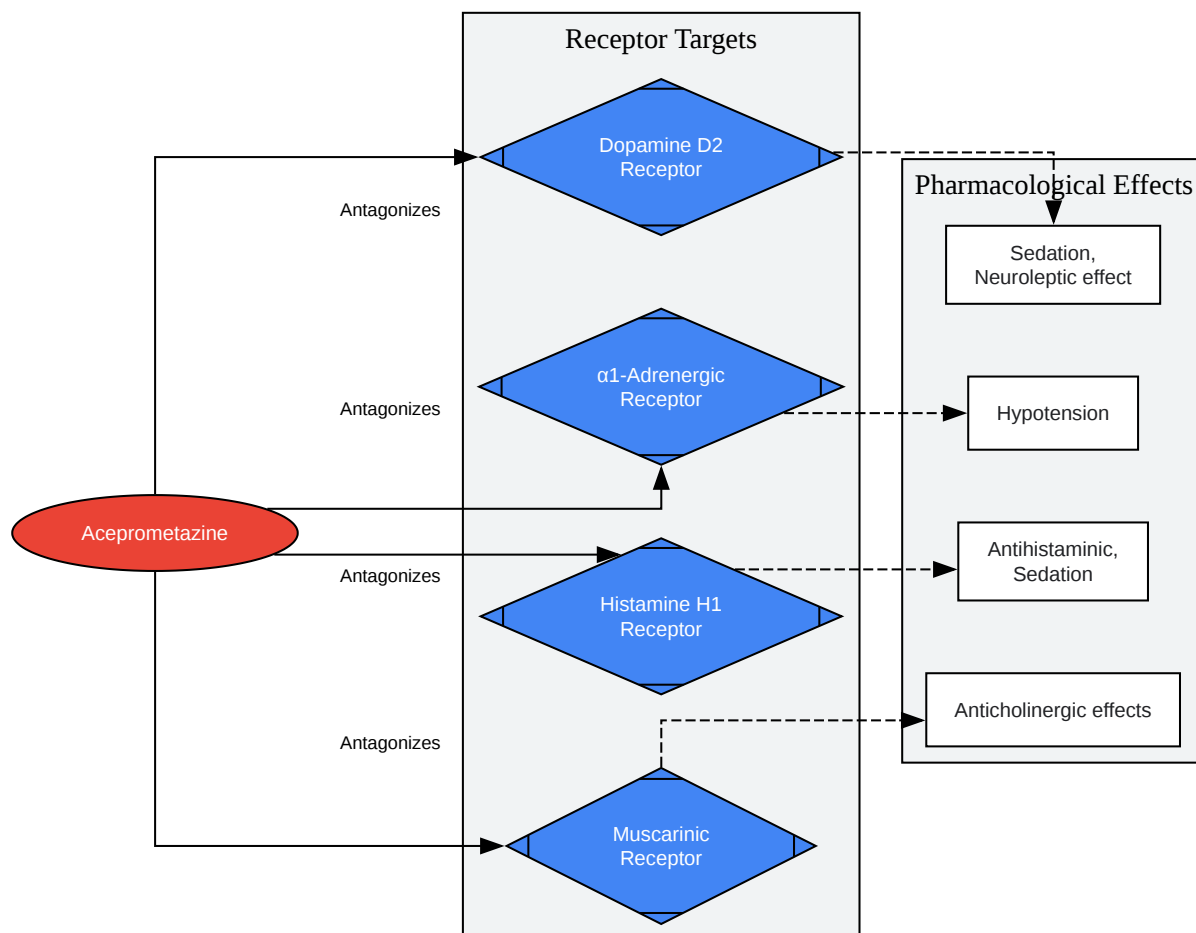


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Caption: Meprobamate enhances GABA-ergic inhibition.

Aceprometazine Signaling Pathway

Aceprometazine has a broader mechanism of action, primarily acting as an antagonist at dopamine D2 receptors.[17][18] It also exhibits antagonist activity at α 1-adrenergic, H1-histaminergic, and muscarinic M1/M2 receptors, contributing to its sedative, antiemetic, and other effects.[17][19][20]



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Caption: Aceprometazine's multi-receptor antagonism.

Conclusion

The physicochemical properties of the **Mepronizine** formulation are dictated by the individual characteristics of meprobamate and aceprometazine. A comprehensive understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is fundamental for the development of a safe, effective, and stable pharmaceutical product. The

distinct signaling pathways of the two active ingredients result in a combined therapeutic effect on the central nervous system. This technical guide serves as a foundational resource for professionals engaged in the research and development of similar drug formulations.

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